N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223981-24-5
VCID: VC7743131
InChI: InChI=1S/C25H25BrN4O3/c1-3-4-13-33-20-8-5-18(6-9-20)22-15-23-25(32)29(11-12-30(23)28-22)16-24(31)27-19-7-10-21(26)17(2)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,31)
SMILES: CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)Br)C
Molecular Formula: C25H25BrN4O3
Molecular Weight: 509.404

N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

CAS No.: 1223981-24-5

Cat. No.: VC7743131

Molecular Formula: C25H25BrN4O3

Molecular Weight: 509.404

* For research use only. Not for human or veterinary use.

N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide - 1223981-24-5

Specification

CAS No. 1223981-24-5
Molecular Formula C25H25BrN4O3
Molecular Weight 509.404
IUPAC Name N-(4-bromo-3-methylphenyl)-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Standard InChI InChI=1S/C25H25BrN4O3/c1-3-4-13-33-20-8-5-18(6-9-20)22-15-23-25(32)29(11-12-30(23)28-22)16-24(31)27-19-7-10-21(26)17(2)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,31)
Standard InChI Key UCXHGBSZZDCNAJ-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)Br)C

Introduction

2. Synthesis of the Compound

The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves multi-step organic reactions. Below are the key steps:

  • Formation of the Brominated Intermediate:

    • Bromination of a methylphenyl precursor to yield 4-bromo-3-methylphenyl derivatives.

  • Synthesis of the Pyrazolo[1,5-a]pyrazinone Core:

    • Cyclization reactions involving pyrazole derivatives and suitable diketones or precursors under acidic or basic conditions.

  • Coupling with Butoxyphenyl Group:

    • A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is often employed to attach the butoxyphenyl moiety.

  • Amide Bond Formation:

    • The final step involves amidation using acetic acid derivatives or acetyl chloride in the presence of a base like triethylamine.

3. Applications in Scientific Research

This compound has gained attention due to its diverse applications in chemistry, biology, and pharmacology:

Chemistry

  • Synthetic Intermediate: Its functional groups make it a versatile intermediate for synthesizing more complex molecules.

  • Reactivity Studies: The bromine atom and acetamide group allow for further substitution and modification reactions.

Biology

  • Enzyme Inhibition: Potential inhibitor for enzymes due to its heterocyclic structure.

  • Receptor Binding Studies: Likely interacts with specific receptors, influencing cellular pathways.

Medicine

  • Drug Development: Investigated as a lead compound for designing drugs targeting cancer or inflammatory pathways.

  • Antimicrobial Activity: Its structural features suggest potential antimicrobial properties.

4. Biological Activity and Mechanism of Action

The biological activity of this compound stems from its ability to interact with molecular targets such as enzymes and receptors:

  • Enzyme Inhibition:

    • The pyrazolo[1,5-a]pyrazinone core may inhibit enzymes like kinases or oxidoreductases by binding to their active sites.

  • Receptor Modulation:

    • Likely binds to G-protein-coupled receptors (GPCRs) or nuclear receptors due to its aromatic and heterocyclic structure.

  • Anticancer Potential:

    • Its structure suggests possible antiproliferative effects by interfering with signaling pathways involved in cell growth and apoptosis.

5. Comparative Analysis with Related Compounds

Compound NameStructural DifferenceApplications
N-(4-chlorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamideSubstitutes bromine with chlorineReduced reactivity; similar applications
N-(4-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamideSubstitutes bromine with fluorineIncreased lipophilicity
N-(3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamideLacks halogen substituent on the phenyl ringLower reactivity

6. Experimental Characterization

The compound can be characterized using standard analytical techniques:

  • Spectroscopy:

    • NMR: Proton (^1H) and carbon (^13C) NMR confirm structural details.

    • IR: Identifies functional groups like amides (C=O stretch ~1650 cm⁻¹).

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • X-Ray Crystallography:

    • Provides detailed insights into the three-dimensional arrangement of atoms.

7. Future Directions in Research

Potential areas for further investigation include:

  • Optimization of synthetic routes for higher yield and purity.

  • Detailed pharmacokinetic studies to assess bioavailability.

  • Exploration of its role as a scaffold for designing new therapeutic agents.

This compound represents a promising candidate in medicinal chemistry due to its unique structure and potential biological activities.

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